(2Z)-2-amino-3-[(E)-[1-(4-phenoxyphenyl)ethylidene]amino]but-2-enedinitrile
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Overview
Description
(2Z)-2-amino-3-[(E)-[1-(4-phenoxyphenyl)ethylidene]amino]but-2-enedinitrile is an organic compound characterized by its unique molecular structure This compound features an ethylidene bridge connecting a phenoxyphenyl group to an amino butenedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-amino-3-[(E)-[1-(4-phenoxyphenyl)ethylidene]amino]but-2-enedinitrile typically involves a multi-step process. One common method includes the condensation of 4-phenoxybenzaldehyde with an appropriate amine under acidic or basic conditions to form the corresponding Schiff base. This intermediate is then reacted with malononitrile in the presence of a catalyst to yield the final product. The reaction conditions often involve refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as piperidine or triethylamine are commonly employed to facilitate the condensation reactions .
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-amino-3-[(E)-[1-(4-phenoxyphenyl)ethylidene]amino]but-2-enedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino or phenoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitriles or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
(2Z)-2-amino-3-[(E)-[1-(4-phenoxyphenyl)ethylidene]amino]but-2-enedinitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2Z)-2-amino-3-[(E)-[1-(4-phenoxyphenyl)ethylidene]amino]but-2-enedinitrile exerts its effects involves interactions with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-amino-3-[(E)-[1-(4-methoxyphenyl)ethylidene]amino]but-2-enedinitrile
- (2Z)-3-{(E)-[1-(4-cyclohexylphenyl)ethylidene]amino}-4-(4-methylphenyl)-N-(2-methyl-2-propen-1-yl)-1,3-thiazol-2(3H)-imine
Uniqueness
(2Z)-2-amino-3-[(E)-[1-(4-phenoxyphenyl)ethylidene]amino]but-2-enedinitrile is unique due to its specific phenoxyphenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(Z)-2-amino-3-[1-(4-phenoxyphenyl)ethylideneamino]but-2-enedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c1-13(22-18(12-20)17(21)11-19)14-7-9-16(10-8-14)23-15-5-3-2-4-6-15/h2-10H,21H2,1H3/b18-17-,22-13? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BICZMWDPGWIUQC-DGVOEJPESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(=C(C#N)N)C#N)C1=CC=C(C=C1)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N/C(=C(/C#N)\N)/C#N)C1=CC=C(C=C1)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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